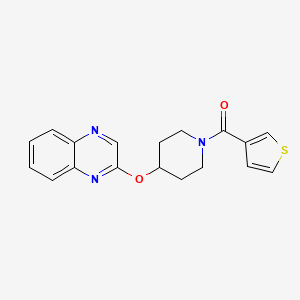

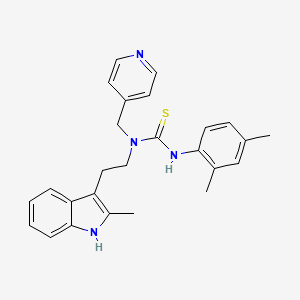

![molecular formula C12H9ClN2O4S B2801322 (5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione CAS No. 685108-31-0](/img/structure/B2801322.png)

(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

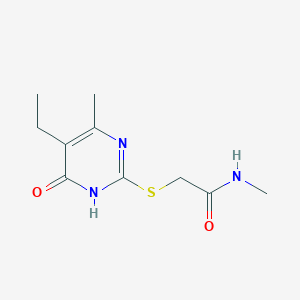

The compound “(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione” is a thiazolidinedione derivative. Thiazolidinediones are a class of compounds that contain a five-membered ring with sulfur and nitrogen heteroatoms. They are known for their biological activity and are used in medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 3-ethyl-1,3-thiazolidine-2,4-dione derivative with a 4-chloro-3-nitrobenzaldehyde under appropriate conditions to form the methylene bridge .Molecular Structure Analysis

The molecule contains a thiazolidinedione core, which is a five-membered ring containing sulfur and nitrogen. It also has a 4-chloro-3-nitrophenyl group attached via a methylene bridge .Chemical Reactions Analysis

Thiazolidinediones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the nitro group and the chlorine atom could make the compound more reactive. The exact properties would need to be determined experimentally .Scientific Research Applications

Anticancer Activity

The compound’s structural features make it an interesting candidate for cancer research. Researchers have explored its potential as an anticancer agent by investigating its effects on tumor cell lines. Preliminary studies suggest that it may interfere with cell proliferation and induce apoptosis in cancer cells .

Antioxidant Properties

Given its nitro and thiazolidine moieties, this compound may exhibit antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Researchers have studied its ability to scavenge reactive oxygen species (ROS) and mitigate oxidative damage .

Anti-inflammatory Effects

Inflammation is associated with various diseases, including autoimmune disorders and chronic conditions. Some studies have explored the anti-inflammatory potential of this compound. It may modulate inflammatory pathways and reduce cytokine production, making it a subject of interest for drug development .

Antimicrobial Activity

The compound’s unique structure suggests potential antimicrobial properties. Researchers have investigated its effects against bacteria, fungi, and other pathogens. It may inhibit microbial growth by disrupting essential cellular processes or membrane integrity .

Metal Chelation

Thiazolidine derivatives often exhibit metal-chelating properties. This compound may form stable complexes with metal ions, which could have applications in metal detoxification or as contrast agents in imaging studies .

Synthetic Applications

Beyond its biological activities, researchers have explored its synthetic utility. The compound’s reactivity allows for functionalization at various positions, making it valuable in organic synthesis. It can serve as a precursor for constructing more complex molecules .

Photophysical Properties

Investigations into its photophysical behavior reveal insights into its electronic structure, absorption spectra, and fluorescence properties. Such studies contribute to our understanding of its potential applications in optoelectronic devices .

Drug Design and QSAR Studies

Researchers have used computational methods to predict its pharmacological properties and optimize its structure for specific targets. Quantitative Structure-Activity Relationship (QSAR) studies help guide drug design efforts, potentially leading to novel therapeutic agents .

Future Directions

properties

IUPAC Name |

(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O4S/c1-2-14-11(16)10(20-12(14)17)6-7-3-4-8(13)9(5-7)15(18)19/h3-6H,2H2,1H3/b10-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOBAQPVFHAKRU-POHAHGRESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])SC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])/SC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-5-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B2801240.png)

![(Z)-3-ethyl-5-(3-methyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-2-thioxothiazolidin-4-one](/img/structure/B2801242.png)

![(5-Bromopyridin-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2801247.png)

![N-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenyl]acetamide](/img/structure/B2801249.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2801257.png)